molecular formula C7H3ClFN3 B065953 4-Chloro-7-fluoropyrido[4,3-d]pyrimidine CAS No. 175357-95-6

4-Chloro-7-fluoropyrido[4,3-d]pyrimidine

Cat. No.: B065953
CAS No.: 175357-95-6
M. Wt: 183.57 g/mol
InChI Key: KMHJLZHSKXZCIS-UHFFFAOYSA-N
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Description

Naxagolide, also known as (+)-PHNO, is a dopamine D2/D3-receptor agonist. It was initially studied for the treatment of Parkinson’s disease but was later discontinued. Naxagolide has also been explored as a potential radiotracer for imaging the high-affinity state of dopamine D2 receptors using positron emission tomography (PET) in human subjects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naxagolide involves the formation of an organic heterotricyclic compound. The compound is (4aR,10bR)-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b][1,4]oxazine substituted by propyl and hydroxy groups at positions 4 and 9, respectively .

Industrial Production Methods

Industrial production methods for Naxagolide are not widely documented due to its discontinued status in clinical development. the synthesis typically involves standard organic chemistry techniques such as cyclization and substitution reactions under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

Naxagolide undergoes various types of chemical reactions, including:

    Oxidation: Naxagolide can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in Naxagolide.

    Substitution: Naxagolide can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted naphtho[1,2-b][1,4]oxazine compounds.

Scientific Research Applications

Naxagolide has been used in various scientific research applications, including:

Mechanism of Action

Naxagolide exerts its effects by acting as an agonist at dopamine D2 and D3 receptors. It binds to these receptors, mimicking the action of dopamine and activating the associated signaling pathways. This activation leads to various physiological effects, including modulation of motor control and behavior .

Comparison with Similar Compounds

Similar Compounds

    Pramipexole: Another dopamine agonist used in the treatment of Parkinson’s disease.

    Ropinirole: A dopamine agonist with similar applications in treating Parkinson’s disease and restless legs syndrome.

    Rotigotine: A dopamine agonist used in transdermal patches for Parkinson’s disease treatment.

Uniqueness

Naxagolide is unique in its high affinity for dopamine D2 and D3 receptors, making it a valuable tool for studying these receptors’ high-affinity states. Its potential as a radiotracer for PET imaging also sets it apart from other dopamine agonists .

Biological Activity

4-Chloro-7-fluoropyrido[4,3-d]pyrimidine is a compound belonging to the pyridopyrimidine class, which has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets involved in critical cellular processes:

  • Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis and repair. Inhibition of DHFR by pyridopyrimidine derivatives can lead to reduced cellular proliferation, making it a target in cancer therapy .
  • Kinase Inhibition : The compound has shown promise as an ATP-competitive inhibitor of several kinases, including:
    • PI3K : Involved in cell growth and survival.
    • PKB (Akt) : Plays a significant role in cancer cell proliferation and survival pathways.
    • MAPK Pathways : Important for cell signaling related to growth and differentiation .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and its derivatives:

Activity Target Effect Reference
DHFR InhibitionDihydrofolate ReductaseDisruption of DNA synthesis
Kinase InhibitionPKB/AktReduced tumor growth in xenograft models
Selective PI3Kδ InhibitionPI3KδModulation of immune responses
Antitumor ActivityVarious cancer linesInduction of apoptosis

Case Studies

  • Inhibition of Cancer Cell Growth :
    A study evaluated the effect of this compound on human tumor xenografts. The compound demonstrated significant inhibition of tumor growth at well-tolerated doses, highlighting its potential as an antitumor agent. The mechanism was linked to the inhibition of the PI3K-Akt pathway, which is often dysregulated in cancers .
  • Modulation of Immune Responses :
    Research into the compound's immunomodulatory effects revealed that it acts as a selective inhibitor of PI3Kδ, crucial for T-cell activation and proliferation. This suggests potential applications in treating autoimmune diseases and enhancing anti-tumor immunity .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several key steps that optimize its biological activity. Modifications to the pyridopyrimidine scaffold have been shown to enhance selectivity and potency against specific targets:

  • Substituents at the 4-position significantly affect kinase selectivity.
  • Fluorination at the 7-position enhances binding affinity to DHFR and other kinases.

Properties

IUPAC Name

4-chloro-7-fluoropyrido[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFN3/c8-7-4-2-10-6(9)1-5(4)11-3-12-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHJLZHSKXZCIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1F)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444661
Record name 4-chloro-7-fluoropyrido[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175357-95-6
Record name 4-chloro-7-fluoropyrido[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 7-fluoro-4-oxo-3H-pyrido[4,3-d]pyrimidine (0.23 g, 1.39 mmol) in POCl3 (10 mL) is stirred under reflux for 3.5 h, and is then concentrated under vacuum. The resulting oil is ice-cooled, diluted with CH2cl2 (100 mL), saturated aqueous Na2CO3 (40 mL) and ice, and stirred at 20° C. for 2 h. The CH2Cl2 extract is separated and the aqueous portion further extracted with CH2Cl2 (2×100 mL), and then the combined extracts are dried (Na2SO.) and filtered to give crude 4-chloro-7-fluoropyrido[4,3-d]pyrimidine. 3-Bromoaniline (1.26 g, 7.35 mmole), 3-bromoaniline hydrochloride (20 mg) and dry isopropanol (5 mL) are added, then the resulting solution is concentrated under vacuum to remove the CH2Cl2 and stirred at 20° C. for 1 h. Upon addition of dilute NaHCO3 and water, the product crystallises. Filtration, washing with water and CH2Cl2, gives pure 4-(3-bromoanilino)-7-fluoropyrido[4,3-d]pyrimidine (297 mg, 67%) as a cream solid. 1H NMR (DMSO) δ 10.38 (1H, brs), 9.59 (1H, s), 8.72 (1H, s), 8.17 (1H, s), 7.85 (1H, m), 7.38 (3H, m)
Quantity
0.23 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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